
(S)-4-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid is a chiral compound with a thiophene ring substituted with an amino acid side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and a suitable amino acid derivative.
Coupling Reaction: The amino acid derivative is coupled with thiophene-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
(S)-4-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (S)-4-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-4-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid: The enantiomer of the (S)-isomer, with similar but distinct properties.
Thiophene-2-carboxylic acid: The parent compound without the amino acid side chain.
4-(2-Amino-2-carboxyethyl)thiophene: A related compound with a different substitution pattern.
Uniqueness
(S)-4-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid is unique due to its chiral nature and the presence of both an amino acid side chain and a thiophene ring. This combination of features imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C8H9NO4S |
|---|---|
Peso molecular |
215.23 g/mol |
Nombre IUPAC |
4-[(2S)-2-amino-2-carboxyethyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO4S/c9-5(7(10)11)1-4-2-6(8(12)13)14-3-4/h2-3,5H,1,9H2,(H,10,11)(H,12,13)/t5-/m0/s1 |
Clave InChI |
UHVPGARMSKWFID-YFKPBYRVSA-N |
SMILES isomérico |
C1=C(SC=C1C[C@@H](C(=O)O)N)C(=O)O |
SMILES canónico |
C1=C(SC=C1CC(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


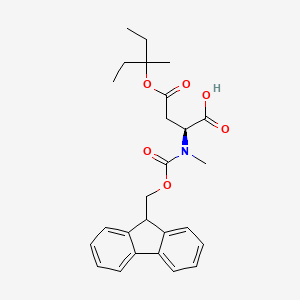
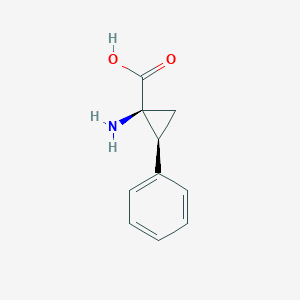
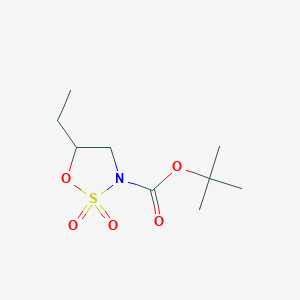
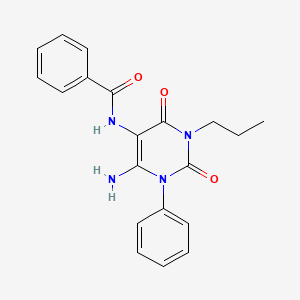
![7-Chloro-2-(1H-imidazol-2-yl)thieno[3,2-b]pyridine](/img/structure/B12943492.png)
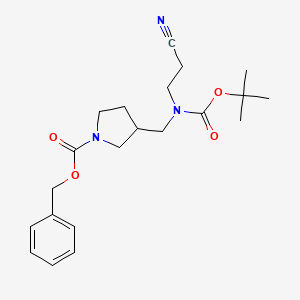
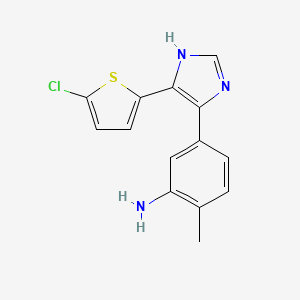
![7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12943511.png)
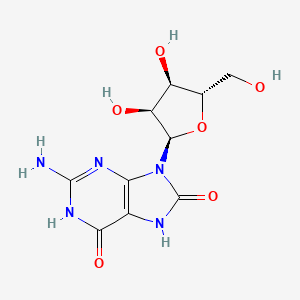

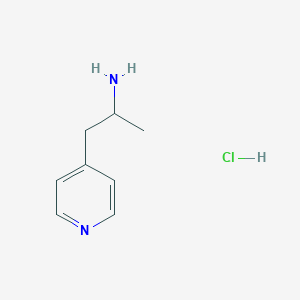

![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12943562.png)
![(S)-3-Bromo-N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine](/img/structure/B12943570.png)
